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Compound of Interest

Compound Name:
6-Bromo-8-

methyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1280669 Get Quote

For researchers, scientists, and drug development professionals, understanding the off-target

effects of kinase inhibitors is paramount for advancing safe and effective therapeutics. The

triazolopyridine scaffold is a prevalent motif in numerous potent kinase inhibitors, but its

interaction with unintended protein targets can lead to unforeseen biological consequences.

This guide provides a comparative analysis of the off-target effects of triazolopyridine-based

inhibitors against mechanistically distinct alternatives, supported by experimental data and

detailed methodologies.

This analysis focuses on triazolopyridine-based inhibitors targeting three well-studied kinases:

p38 MAP Kinase, Janus Kinase 1 (JAK1), and Bromodomain-containing protein 4 (BRD4). By

examining their selectivity profiles alongside non-triazolopyridine inhibitors, we aim to provide a

clearer understanding of the potential liabilities and opportunities associated with this chemical

scaffold.

Comparative Analysis of On-Target and Off-Target
Activities
The following tables summarize the inhibitory activities of selected triazolopyridine-based

inhibitors and their non-triazolopyridine counterparts against their primary targets and a panel

of off-target kinases. This quantitative data, presented as IC50 (half-maximal inhibitory
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concentration) or Kd (dissociation constant) values, allows for a direct comparison of potency

and selectivity.

p38 MAP Kinase Inhibitors
Compound
(Scaffold)

Primary Target
On-Target IC50
(nM)

Off-Target
Kinase

Off-Target IC50
(nM)

Triazolopyridine-

based p38

Inhibitor

p38α 15[1] JNK1 >1000

JNK2 >1000

ERK2 >1000

SB203580

(Pyridinylimidazo

le)

p38α 50[2] RAF1 8000

JNK2 >10000

MKK6 >10000

JAK1 Inhibitors
Compound
(Scaffold)

Primary Target
On-Target IC50
(nM)

Off-Target
Kinase

Off-Target IC50
(nM)

Filgotinib

(Triazolopyridine)
JAK1 10[3] JAK2 28

JAK3 810

TYK2 116

Tofacitinib

(Pyrrolopyrimidin

e)

JAK1 1.2 JAK2 20

JAK3 1.0

TYK2 344
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Note: Data for Tofacitinib is from various sources and is presented for comparative purposes.

BRD4 Inhibitors
Compound
(Scaffold)

Primary Target
On-Target IC50
(nM)

Off-Target
Protein

Off-Target IC50
(nM)

Triazolopyridine-

based BRD4

Inhibitor (e.g.,

Compound 13d)

BRD4 (BD1) 81[4] BRD2 (BD1) 120

BRD3 (BD1) 150

CREBBP >10000

JQ1

(Thienotriazolodi

azepine)

BRD4 (BD1) 77[5] BRD2 (BD1) 50

BRD3 (BD1) 90

TAF1 >10000

Signaling Pathways and Experimental Workflows
To visualize the biological context and the methodologies used to assess off-target effects, the

following diagrams are provided.
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Stress Stimuli
(UV, Osmotic Shock)

MKK3/6

Pro-inflammatory Cytokines
(TNF-α, IL-1β)

p38 MAPK

MK2 Transcription Factors
(ATF2, CREB)

Gene Expression
(Inflammatory Mediators)

Triazolopyridine
p38 Inhibitor

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Test Compound
(Triazolopyridine-based Inhibitor)

In Vitro Kinome Scan
(e.g., 400+ kinases)

Chemoproteomics
(e.g., KiNativ, Affinity Chromatography)

Data Analysis
(Identify Potential Off-Targets)

Cell-based Validation
(e.g., CETSA, Western Blot)

Phenotypic Assays
(Assess Cellular Consequences)

End: Off-Target Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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